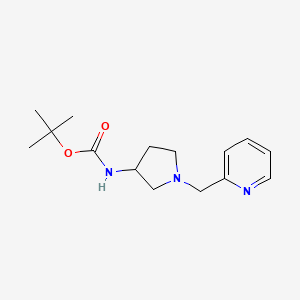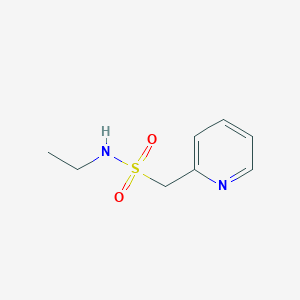![molecular formula C10H16ClNO B13963856 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyl ketone with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Contains a hydroxymethyl group instead of chloromethyl.
1-(2-(Methyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Lacks the halogen substituent.
Uniqueness
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure and the presence of a chloromethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H16ClNO/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7H2,1H3 |
Clé InChI |
RKLZQOFLHBSMOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(C1)CC(C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)



![4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide](/img/structure/B13963811.png)


![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)


![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)

![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)

